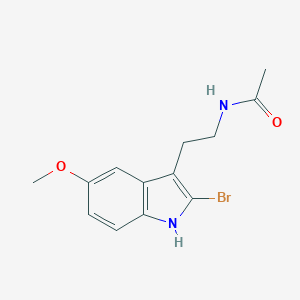

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Overview

Description

Synthesis Analysis

The synthesis of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is achieved through a practical method involving the direct bromination of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under nitrogen. This process is followed by flash-chromatography to isolate the desired compound. The bromination step is critical, as it introduces the bromine at the C-2 position of the indole moiety, significantly altering the molecule's biological activity (Duranti et al., 1992).

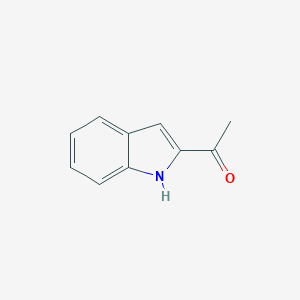

Molecular Structure Analysis

The molecular structure of N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide has been examined using various spectroscopic techniques. Infrared (IR) spectroscopy and density functional theory (DFT) methods have been employed to optimize the geometry of the molecule and predict its vibrational modes. These studies provide insights into the molecule's configuration and the effects of bromination on its structure (Su Xue-ju, 2015).

Chemical Reactions and Properties

The compound exhibits potent agonistic activity towards melatonin receptors, demonstrating a higher relative binding affinity than melatonin itself in vitro. It also shows enhanced activity in physiological assays, including the inhibition of cortical neurons' spontaneous firing activity and the potentiation of the inhibitory effect of GABA. These chemical properties suggest its utility in studying melatonin's physiological roles and potential therapeutic applications (Duranti et al., 1992).

Scientific Research Applications

Scientific Field: Neuropharmacology

The compound is used in the field of neuropharmacology, specifically in the study of melatonin receptors .

Summary of the Application

2-bromomelatonin is a potent melatonin agonist . Melatonin is a hormone that regulates sleep-wake cycles, and an agonist is a substance that initiates a physiological response when combined with a receptor.

Methods of Application or Experimental Procedures

The synthesis of 2-bromomelatonin was achieved by direct bromination of melatonin with N-bromosuccinimide (NBS) in anhydrous acetic acid at room temperature under nitrogen, followed by flash-chromatography .

Results or Outcomes

Tests performed in vitro with isolated melatonin receptors from rabbit parietal cortex demonstrated that the relative binding affinity of 2-bromomelatonin was about ten times higher than that of melatonin . It showed enhanced activity in inhibiting the spontaneous firing activity of cortical neurons and similarly to melatonin and 2-iodomelatonin potentiated significantly the inhibitory effect of GABA . 2-Bromomelatonin was also an extremely effective agonist in the tests performed in vivo in the Syrian hamster gonadal regression model .

Safety And Hazards

Specific safety and hazard information for “N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide” is not readily available in the literature. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The potential applications and future directions for “N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide” and similar compounds are subjects of ongoing research. For instance, indole derivatives have been studied for their potential antihyperglycemic and antioxidant activities2, suggesting possible applications in the treatment of diabetes and other conditions associated with oxidative stress.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.

properties

IUPAC Name |

N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162239 | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |

CAS RN |

142959-59-9 | |

| Record name | 2-Bromomelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromomelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

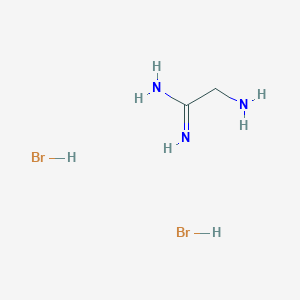

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)